molecular formula C26H24N4O4 B2744727 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione CAS No. 892296-36-5

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2744727
CAS No.: 892296-36-5
M. Wt: 456.502
InChI Key: BLCWTLVCCZUMGF-UHFFFAOYSA-N
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Description

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
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Biological Activity

The compound 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential therapeutic applications. Its unique structural features, including a piperazine moiety and a methoxyphenyl group, suggest a promising biological profile. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C₂₁H₂₃N₃O₃ , with a molecular weight of 456.5 g/mol . The compound's structure can be characterized by the following key features:

  • Quinazoline Core : A bicyclic compound known for various biological activities.
  • Piperazine Ring : Often associated with neuropharmacological effects.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Research indicates that compounds within the quinazoline family exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific activities of This compound are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, derivatives with similar structures have demonstrated efficacy against various cancer cell lines:

CompoundCancer TypeIC50 (µM)Reference
6-(4-methylpiperazinyl)quinazolin-4(3H)-oneBreast Cancer12.5
2-(piperazin-1-yl)quinazolin-4(3H)-oneLung Cancer8.0
This compoundTBDTBDCurrent Study

The specific anticancer activity of the target compound is still under investigation but is expected to be significant due to its structural similarities to known active compounds.

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. A study on related piperazine derivatives indicated moderate antiviral activity against HIV and other viruses:

CompoundVirus TypeEC50 (µM)Reference
3f (Benzyl derivative)CVB-225.0
3g (Fluorophenyl derivative)HSV-130.0
This compoundTBDTBDCurrent Study

The exact antiviral profile of the compound remains to be elucidated through further testing.

Antimicrobial Activity

Antimicrobial properties are another area where quinazolines show promise. The following data illustrates the effectiveness of similar compounds:

CompoundMicrobial StrainZone of Inhibition (mm)Reference
8-hydroxyquinazolinone derivativesE. coli15.0
N-substituted quinazolinesS. aureus18.0
This compoundTBDTBDCurrent Study

The mechanism by which This compound exerts its biological effects may involve interaction with specific receptors or enzymes. Similar compounds have been shown to modulate neurotransmitter systems or inhibit key enzymes involved in disease processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activity:

  • Synthesis and Evaluation : A set of novel quinazoline derivatives was synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications in the piperazine moiety significantly influenced activity levels.
  • Antiviral Screening : Another study screened piperazine-containing quinazolines for antiviral activity against HIV and herpes viruses, revealing promising candidates for further development.

Properties

IUPAC Name

7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-34-21-9-5-8-20(17-21)28-12-14-29(15-13-28)24(31)18-10-11-22-23(16-18)27-26(33)30(25(22)32)19-6-3-2-4-7-19/h2-11,16-17H,12-15H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCWTLVCCZUMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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